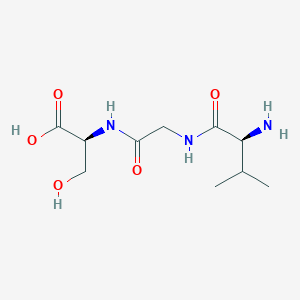

L-Valylglycyl-L-serine

Description

Structure

2D Structure

Properties

CAS No. |

61756-29-4 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H19N3O5/c1-5(2)8(11)9(16)12-3-7(15)13-6(4-14)10(17)18/h5-6,8,14H,3-4,11H2,1-2H3,(H,12,16)(H,13,15)(H,17,18)/t6-,8-/m0/s1 |

InChI Key |

LAYSXAOGWHKNED-XPUUQOCRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for L Valylglycyl L Serine

Classical Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the foundational method for creating peptides before the advent of solid-phase techniques. libretexts.orgbachem.com This strategy involves the stepwise coupling of protected amino acids in a homogenous organic solvent system. acs.org The synthesis of L-Valylglycyl-L-serine via this method would proceed by sequentially adding amino acids, typically starting from the C-terminus (Serine) and moving towards the N-terminus (Valine). wikipedia.org

The core challenge in solution-phase synthesis is the purification of the intermediate peptide product after each coupling and deprotection step. acs.org To construct Val-Gly-Ser, the process would generally involve:

Protection: The carboxyl group of L-serine and the amino group of L-valine are protected. libretexts.org The hydroxyl side chain of serine also requires protection to prevent side reactions.

Coupling: The protected L-glycine is coupled to the protected L-serine using a coupling reagent to form the dipeptide Gly-Ser.

Deprotection: The N-terminal protecting group of the Gly-Ser dipeptide is selectively removed.

Second Coupling: The protected L-valine is then coupled to the deprotected dipeptide to form the fully protected tripeptide, Val-Gly-Ser.

Final Deprotection: All protecting groups are removed to yield the final this compound product.

While effective, this method can be time-consuming due to the necessary isolation and purification of intermediates. acs.org However, it remains valuable for large-scale synthesis where the costs associated with solid supports can be prohibitive. wikipedia.org

Solid-Phase Peptide Synthesis (SPPS) Protocols for Tripeptide Elongation

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. peptide.comcsic.esbachem.com This approach simplifies the synthetic process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing of the resin, eliminating the need for purification of intermediates. bachem.com The synthesis proceeds by sequentially adding protected amino acids from the C-terminus to the N-terminus. wpmucdn.com

The general cycle for each amino acid addition in SPPS involves:

Deprotection: Removal of the temporary protecting group from the N-terminus of the resin-bound peptide. pacific.edu

Washing: Rinsing the resin to remove excess deprotection reagent and by-products.

Coupling: Adding the next N-terminally protected amino acid along with an activating agent to form the new peptide bond. amerigoscientific.com

Washing: Rinsing the resin to remove excess amino acid and coupling reagents. biosynth.com

This cycle is repeated until the desired sequence, this compound, is assembled. Finally, the completed peptide is cleaved from the resin, and all permanent side-chain protecting groups are removed simultaneously. wpmucdn.com

The choice of resin is a critical factor in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. chempep.comnih.gov Resins consist of an insoluble polymer support, typically polystyrene cross-linked with divinylbenzene, functionalized with a linker molecule that connects the peptide to the support. biosynth.com

For the synthesis of this compound with a free carboxylic acid at the C-terminus, a common choice is the Wang resin . fluorochem.co.uk This resin features a p-alkoxybenzyl alcohol linker that is stable to the conditions of Fmoc-based synthesis but allows for cleavage of the peptide under moderately strong acidic conditions (e.g., high concentration of trifluoroacetic acid). chempep.com

Key considerations for resin selection include:

Polymer Support: Polystyrene is widely used due to its chemical inertness and good swelling properties in common SPPS solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). biosynth.com Proper swelling is essential to allow reagents to penetrate the polymer matrix and access the reaction sites. chempep.com

Loading Capacity: This value, expressed in millimoles per gram (mmol/g), indicates the amount of the first amino acid that can be attached to the resin. csic.es Typical loading capacities range from 0.3 to 2.5 mmol/g. csic.es The choice of loading capacity depends on the length and complexity of the peptide; lower loading is often preferred for longer or aggregation-prone sequences to minimize steric hindrance between growing peptide chains. chempep.com

| Resin Type | Linker Type | C-Terminal Functionality | Typical Cleavage Condition |

| Wang Resin | p-Alkoxybenzyl Alcohol | Carboxylic Acid | Strong Acid (e.g., >90% TFA) |

| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (e.g., HF) |

| Rink Amide Resin | F-moc-protected amino-linker | Amide | Moderate Acid (e.g., >50% TFA) |

| 2-Chlorotrityl (2-CTC) Resin | Chlorotrityl | Carboxylic Acid / Protected Fragment | Very Mild Acid (e.g., 1-5% TFA) |

To prevent unwanted side reactions and ensure the correct peptide bond formation, the reactive functional groups of the amino acids must be temporarily blocked using protecting groups (PGs). biosynth.comnih.gov The α-amino group of the incoming amino acid is protected with a temporary group, while the reactive side chains (like the hydroxyl group of serine) are protected with more permanent groups that are only removed at the end of the synthesis. creative-peptides.com

Two primary orthogonal protection strategies are widely used in SPPS: Fmoc/tBu and Boc/Bzl. wikipedia.org

Fmoc/tBu Strategy: This is the most common approach today. The N-terminus is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step with a solution of a secondary amine, typically 20% piperidine in DMF. wpmucdn.com The side chains, including the hydroxyl group of serine, are protected with acid-labile groups such as tert-butyl (tBu). creative-peptides.com Final cleavage from the resin and removal of side-chain PGs is achieved with a strong acid cocktail, usually based on Trifluoroacetic acid (TFA). csic.es

Boc/Bzl Strategy: In this older but still useful strategy, the N-terminus is protected by the acid-labile tert-butoxycarbonyl (Boc) group. wikipedia.org This group is removed at each step with a moderately strong acid like TFA. The side chains are protected with groups like Benzyl (Bzl), which are stable to TFA but are cleaved during the final step with a very strong acid, such as anhydrous Hydrogen Fluoride (HF). wikipedia.org

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| Nα-Deprotection Reagent | 20% Piperidine in DMF (Base) | Trifluoroacetic Acid (TFA) (Acid) |

| Serine Side-Chain PG | tert-butyl (tBu) | Benzyl (Bzl) |

| Side-Chain PG Removal | Strong Acid (TFA) | Very Strong Acid (HF) |

| Overall Conditions | Milder | Harsher |

For the synthesis of this compound using the preferred Fmoc strategy, the building blocks would be Fmoc-Val-OH, Fmoc-Gly-OH, and Fmoc-Ser(tBu)-OH.

Coupling reagents are essential for activating the C-terminal carboxylic acid of the incoming amino acid, converting it into a reactive species that can readily form a peptide bond with the free N-terminal amine of the resin-bound peptide. An ideal coupling reagent promotes rapid and complete reaction with minimal side reactions, particularly racemization of the activated amino acid. acs.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com To suppress racemization and improve efficiency, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl cyanohydroxyiminoacetate (Oxyma). wikipedia.org

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP incorporate the HOBt or HOAt moiety directly into their structure. iris-biotech.de They are highly efficient and generate non-reactive by-products.

Aminium/Uronium Salts: This class includes HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU. peptide.com These are among the most popular and effective reagents, providing rapid coupling with low racemization, especially HATU, which is based on the superior additive HOAt. acs.org COMU is a newer generation reagent based on Oxyma that offers high reactivity and produces water-soluble by-products, facilitating purification. acs.org

| Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC | Cost-effective; requires additives (HOBt, Oxyma) to prevent racemization. |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency; less prone to side reactions than aminium salts. iris-biotech.de |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Very fast and efficient; widely used in automated synthesizers. |

Reaction optimization involves ensuring a slight excess of the protected amino acid and coupling reagent to drive the reaction to completion. The completeness of the coupling reaction can be monitored using qualitative tests like the Kaiser test, which detects the presence of free primary amines on the resin. csic.es

Chemoenzymatic Synthesis Approaches for this compound

Chemoenzymatic synthesis offers a "green" alternative to purely chemical methods, utilizing enzymes to catalyze the formation of peptide bonds. youtube.com This approach is highly attractive due to the remarkable specificity of enzymes, which eliminates the need for side-chain protecting groups and virtually eliminates the risk of racemization. acs.org The reactions are typically performed under mild, aqueous conditions. youtube.com

The principle behind enzymatic peptide synthesis often involves reversing the natural function of protease enzymes. wikipedia.org In their physiological role, proteases catalyze the hydrolysis (breaking) of peptide bonds. sketchy.com However, by manipulating the reaction conditions—such as using organic solvents, high concentrations of substrates, or water-miscible organic co-solvents—the reaction equilibrium can be shifted from hydrolysis towards synthesis. nih.govrsc.org

The selection of the enzyme is crucial and depends on its substrate specificity. For the synthesis of this compound, proteases with broad specificity are generally preferred.

Subtilisin: This serine protease from Bacillus subtilis is known for its broad substrate specificity and has been successfully used for peptide synthesis in organic solvents. nih.govresearchgate.net It can be used in various forms, including as a suspended powder, immobilized on a solid support like celite, or chemically modified with polyethylene glycol (PEG) to enhance its stability and solubility in organic media. nih.govdcu.ie

α-Chymotrypsin: This digestive enzyme typically cleaves peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan. wikipedia.orgcreative-enzymes.comlibretexts.org While its specificity might seem restrictive, it has been demonstrated to be a useful tool for synthesizing various peptides, particularly when using amino acid ester derivatives as acyl donors and amino acid amides as nucleophiles. nih.govnih.gov The efficiency of the synthesis is often dependent on the solubility of the product; a higher yield is expected if the synthesized peptide precipitates from the reaction medium, thereby driving the equilibrium towards synthesis. nih.gov

Biocatalytic reaction conditions must be carefully optimized. Key parameters include the choice of solvent (often acetonitrile or mixtures of water and organic solvents like DMF), pH, temperature, and the physical form of the enzyme (dissolved, suspended, or immobilized). dcu.ienih.gov The use of N-acylated amino acid esters as the acyl donor and a free amino acid or peptide derivative as the acceptor is a common strategy. nih.gov

| Enzyme | Source | General Characteristics for Synthesis |

| Subtilisin | Bacillus subtilis | Broad substrate specificity; effective in organic solvents; can be immobilized or chemically modified. nih.gov |

| α-Chymotrypsin | Bovine/Porcine Pancreas | Prefers hydrophobic residues at the P1 position; synthesis is often driven by product precipitation. wikipedia.orgnih.gov |

Integration of Chemical and Enzymatic Steps

The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach, which synergistically combines the versatility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This hybrid strategy circumvents many drawbacks of purely chemical methods, such as the need for extensive side-chain protection and the risk of racemization. nih.govresearchgate.net

A common chemoenzymatic route for a tripeptide like this compound involves the chemical synthesis of a dipeptide fragment, followed by the enzymatic coupling of the third amino acid.

Step 1: Chemical Synthesis of the Dipeptide Fragment (L-Valylglycine)

The initial dipeptide, L-Valylglycine (Val-Gly), is typically synthesized using established chemical methods, such as Solid-Phase Peptide Synthesis (SPPS). In this process, the C-terminal amino acid, glycine (B1666218), is first anchored to an insoluble polymer resin. The N-terminus of the resin-bound glycine is deprotected, and then N-terminally protected L-valine is coupled using a reagent like dicyclohexylcarbodiimide (DCC). This cycle of deprotection and coupling is highly efficient and allows for the rapid creation of the dipeptide fragment. masterorganicchemistry.com

Step 2: Enzymatic Coupling of L-Serine

Once the Val-Gly dipeptide is cleaved from the resin and purified, the final L-serine residue is coupled enzymatically. This step utilizes a protease enzyme, such as papain or α-chymotrypsin, operating in reverse. nih.gov Instead of hydrolyzing a peptide bond, the enzyme catalyzes its formation under controlled, non-aqueous or low-water conditions, which shift the thermodynamic equilibrium toward synthesis. nih.gov

The C-terminus of the Val-Gly dipeptide is typically esterified (e.g., methyl ester) to act as the acyl donor. This substrate is then incubated with a high concentration of the L-serine nucleophile in the presence of the chosen enzyme. The key advantages of this enzymatic step are:

Stereoselectivity : The enzyme's active site is chiral, ensuring that only the L-enantiomer of serine is added, thus preventing racemization and guaranteeing a high enantiomeric purity of the final this compound product. nih.govbachem.com

Mild Conditions : Enzymatic reactions proceed under gentle conditions (near-neutral pH, room temperature), preserving the integrity of the peptide. nih.gov

This integrated approach leverages the speed of chemical synthesis for fragment creation and the precision of enzymatic catalysis for the final, critical coupling step, resulting in an efficient and highly selective synthesis of this compound. researchgate.net

Advanced Purification Techniques for this compound

Following synthesis, the crude peptide mixture contains the target tripeptide along with unreacted starting materials, byproducts, and truncated sequences. Achieving high purity necessitates the use of advanced purification techniques, primarily centered around chromatography.

Chromatographic Separation Methods (e.g., HPLC, FPLC)

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides like this compound. bachem.com The principle of separation is based on the differential partitioning of the sample components between a nonpolar stationary phase and a polar mobile phase.

Stationary Phase : The most common stationary phase is silica that has been modified with C18 alkyl chains, creating a hydrophobic surface. bachem.com

Mobile Phase : A typical mobile phase consists of a two-solvent system: Solvent A is highly polar (e.g., water with 0.1% trifluoroacetic acid), and Solvent B is a less polar organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid). peptide.com The trifluoroacetic acid acts as an ion-pairing agent to improve peak shape and resolution. peptide.com

Elution : Purification is achieved by applying the crude peptide mixture to the column and then eluting with a gradually increasing concentration of Solvent B. This compound, being a relatively polar tripeptide, will elute at a lower acetonitrile concentration compared to more hydrophobic impurities. Fractions are collected as they elute from the column and are analyzed for purity.

Fast Protein Liquid Chromatography (FPLC)

FPLC is another liquid chromatography technique designed for the purification of biomolecules, including peptides. formulationbio.com While it shares principles with HPLC, it is optimized for preparative applications and operates at lower pressures, which can be beneficial for preserving the integrity of larger or more delicate biomolecules. formulationbio.com For a small, stable tripeptide like this compound, both FPLC and HPLC are suitable. FPLC systems are often used in research settings for scalable purification.

The table below provides a comparative overview of HPLC and FPLC for the purification of this compound.

| Feature | High-Performance Liquid Chromatography (HPLC) | Fast Protein Liquid Chromatography (FPLC) |

| Operating Pressure | High (1000-6000 psi) | Low to Medium (70-700 psi) |

| Primary Application | Analytical and preparative purification hplc.eu | Primarily preparative purification formulationbio.com |

| Stationary Phase | Typically silica-based, small particles (3-10 µm) | Softer, larger beads (e.g., agarose, dextran) |

| Column Material | Stainless Steel | Glass or biocompatible polymers (e.g., PEEK) |

| Typical Solvents | Organic solvents (Acetonitrile, Methanol) | Primarily aqueous buffers formulationbio.com |

| Resolution | Very High hplc.eu | High |

Once purified fractions are collected, they are typically combined and lyophilized (freeze-dried) to remove the mobile phase solvents, yielding the final product as a stable, white powder. peptide.com

Purity Assessment and Enantiomeric Purity Determination

Purity Assessment

The purity of the final this compound product is assessed using analytical RP-HPLC. A small sample of the purified peptide is injected into an analytical HPLC column, and the resulting chromatogram is analyzed. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks detected (typically at a wavelength of 210-220 nm, where the peptide bond absorbs UV light). bachem.com A high-purity sample will show a single, sharp, symmetrical peak corresponding to this compound.

Enantiomeric Purity Determination

It is critical to confirm that the constituent amino acids are in the correct L-configuration, as the presence of D-isomers can dramatically alter biological activity. nih.gov Racemization can occur during chemical synthesis, making the determination of enantiomeric purity a crucial quality control step. nih.gov

The analysis involves a multi-step process:

Acid Hydrolysis : The purified this compound peptide is completely hydrolyzed into its constituent amino acids (valine, glycine, and serine) by heating it in a strong acid, such as 6N hydrochloric acid. To account for any racemization that might occur during the hydrolysis step itself, this is often performed using deuterated acid (e.g., DCl in D₂O). digitellinc.comnih.gov

Chiral Chromatography : The resulting amino acid mixture is then analyzed using a chromatographic method capable of separating enantiomers. This is typically achieved with either Gas Chromatography (GC) or HPLC using a chiral stationary phase. cat-online.com

Quantification : As the D- and L-enantiomers of valine and serine separate into distinct peaks, their relative amounts can be quantified. cat-online.com Mass spectrometry is often coupled with the chromatograph (GC-MS or LC-MS) for highly sensitive and accurate detection, allowing for the quantification of D-isomer impurities at very low levels (e.g., below 0.1%). digitellinc.com Glycine is achiral and therefore does not require enantiomeric analysis.

This rigorous analysis ensures the stereochemical integrity of the synthetic peptide, confirming that the product is indeed this compound and not a diastereomeric mixture. researchgate.net

Structural Elucidation and Conformational Analysis of L Valylglycyl L Serine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of molecules in solution. chemrxiv.org For a peptide like L-Valylglycyl-L-serine, a series of 1D and 2D NMR experiments can unambiguously determine its amino acid sequence and provide insights into its conformational preferences. chemrxiv.orgacs.org

The structural analysis of this compound via NMR begins with a one-dimensional (1D) ¹H NMR spectrum, which provides initial information about the different types of protons in the molecule. emerypharma.com However, due to signal overlap, especially in the amide and alpha-proton regions, 2D experiments are essential for complete resonance assignment. acs.org

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra would show correlations between the alpha-proton (Hα) and beta-protons (Hβ) within each amino acid residue, helping to trace the connectivity within the side chains.

Total Correlated Spectroscopy (TOCSY): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems of coupled protons. acs.org This is particularly useful for identifying amino acid types. For instance, a TOCSY experiment would show correlations from the amide proton (NH) of valine to its Hα, Hβ, and Hγ protons, clearly identifying the complete valine residue. Similarly, the serine spin system (NH, Hα, Hβ) and the simple glycine (B1666218) system (NH, Hα) can be readily distinguished. chemrxiv.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. NOESY is crucial for determining the sequence of amino acids. Sequential assignment is achieved by observing a cross-peak between the Hα proton of one residue and the amide (NH) proton of the following residue (Hα(i) to NH(i+1)). For this compound, a NOESY spectrum would be expected to show a correlation between the Hα of valine and the NH of glycine, and another between the Hα of glycine and the NH of serine, confirming the Val-Gly-Ser sequence.

Interactive Table: Representative ¹H NMR Chemical Shifts for this compound in D₂O

This table presents typical chemical shift ranges for the protons in the tripeptide. Actual values can vary based on solvent, pH, and temperature.

| Residue | Proton | Chemical Shift (ppm) | Multiplicity |

| L-Valine (Val) | NH | 8.2 - 8.5 | Doublet |

| Hα | 4.1 - 4.3 | Doublet | |

| Hβ | 2.1 - 2.3 | Multiplet | |

| Hγ (CH₃) | 0.9 - 1.1 | Doublet | |

| Glycine (Gly) | NH | 8.3 - 8.6 | Triplet |

| Hα | 3.9 - 4.1 | Singlet (in D₂O) | |

| L-Serine (Ser) | NH | 8.1 - 8.4 | Doublet |

| Hα | 4.4 - 4.6 | Multiplet | |

| Hβ | 3.8 - 4.0 | Multiplet |

The conformation of a peptide backbone is described by the dihedral angles φ (phi) and ψ (psi). Information about these angles can be extracted from NMR data. The coupling constant between the amide proton and the alpha-proton, ³J(HN,Hα), is related to the φ angle through the Karplus equation. researchgate.net For short, flexible peptides like this compound in aqueous solution, the observed coupling constants are typically an average over many rapidly interconverting conformations. This usually indicates that the peptide does not adopt a single, stable secondary structure but instead exists as a flexible random coil. proquest.com Further conformational information can be derived from the pattern and intensity of NOE cross-peaks, which can indicate preferences for extended or more compact structures.

Mass Spectrometry (MS) for Molecular Confirmation and Sequence Verification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and verifying the amino acid sequence of peptides.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₁₀H₁₉N₃O₅), HRMS would be used to measure its monoisotopic mass. The detection of a protonated molecular ion [M+H]⁺ with a measured m/z value that matches the calculated value confirms the peptide's elemental composition.

Interactive Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₉N₃O₅ |

| Calculated Monoisotopic Mass | 261.1325 Da |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 262.1403 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to sequence peptides. In an MS/MS experiment, the parent ion (in this case, the protonated this compound ion, m/z 262.14) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. Fragmentation typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. nih.gov The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the fragment ion spectrum, the amino acid sequence can be reconstructed. For example, the difference between the b₂ and b₁ ions would correspond to the mass of the second amino acid residue (glycine).

Interactive Table: Predicted MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

| Fragment Ion | Sequence | Calculated m/z |

| b₁ | Val | 100.0757 |

| b₂ | Val-Gly | 157.0968 |

| y₁ | Ser | 106.0499 |

| y₂ | Gly-Ser | 163.0710 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mtoz-biolabs.com In peptide and protein analysis, CD is widely used to assess the secondary structure. americanpeptidesociety.org Different types of secondary structures (α-helix, β-sheet, random coil) have distinct and characteristic CD spectra in the far-UV region (190-250 nm). creative-proteomics.com

α-Helix: Characterized by two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. mtoz-biolabs.com

β-Sheet: Shows a negative band around 218 nm and a positive band near 195 nm. americanpeptidesociety.org

Random Coil: Typically exhibits a strong negative band near 198 nm with very low ellipticity above 210 nm. mtoz-biolabs.com

For a short and conformationally flexible tripeptide like this compound in an aqueous solution, the CD spectrum is expected to be dominated by features characteristic of a random coil. proquest.comresearchgate.net This indicates the absence of a stable, repeating secondary structure, which is typical for peptides of this length unless constrained or in specific solvent environments. nih.gov

Interactive Table: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | None significant | ~198 |

Far-UV CD for Peptide Backbone Conformation

Far-ultraviolet circular dichroism (Far-UV CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins. nih.govunits.it This method measures the differential absorption of left and right circularly polarized light by the peptide bonds in the wavelength range of 180-260 nm. units.it The resulting spectrum is highly sensitive to the peptide backbone's regular, repeating conformations, such as α-helices, β-sheets, and random coils. subr.edunih.gov

For a short, flexible tripeptide like this compound, the Far-UV CD spectrum in an aqueous solution is typically dominated by a strong negative band near 200 nm, which is characteristic of a disordered or random coil conformation. subr.edu This indicates that the peptide does not adopt a stable, defined secondary structure in solution but rather exists as an ensemble of rapidly interconverting conformers. The absence of the characteristic double minima at ~222 nm and ~208 nm rules out significant α-helical content, while the lack of a negative band around 218 nm precludes the formation of β-sheets. pnas.org

The precise shape and magnitude of the CD signal can be influenced by environmental factors such as solvent, temperature, and pH, which can shift the conformational equilibrium. proquest.com For instance, in membrane-mimicking solvents, some short peptides can be induced to form more ordered structures. proquest.com

Table 1: Characteristic Far-UV CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~198 |

This table presents typical values for polypeptide chains; short peptides may exhibit variations.

Near-UV CD for Side-Chain Environment

Near-UV CD spectroscopy operates in the 250-350 nm range and is used to probe the environment of aromatic amino acid side chains (tryptophan, tyrosine, phenylalanine) and disulfide bonds. units.itphotophysics.com These chromophores are chiral either intrinsically or by virtue of being in the asymmetric environment of the peptide, giving rise to a CD signal that is sensitive to the tertiary structure and the specific, rigid packing of these side chains. photophysics.com

The tripeptide this compound is composed of valine, glycine, and serine residues. None of these amino acids possess an aromatic side chain or the ability to form disulfide bonds. Therefore, this compound is transparent in the near-UV region, and Near-UV CD spectroscopy is not an applicable or informative technique for studying its side-chain environment or tertiary structure. The molecule lacks the necessary chromophores to generate a signal in this spectral range. springernature.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Solid-State and Near-Native Conformations

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. nih.gov If single crystals of this compound could be grown, this technique would provide a high-resolution snapshot of a single, low-energy conformation. The resulting structural data would include exact bond lengths, bond angles, and torsion angles (φ, ψ) for the peptide backbone. nih.govnih.gov

Furthermore, the crystal structure would reveal the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.gov For instance, hydrogen bonds involving the amide backbone, the serine hydroxyl group, and the N- and C-termini would be clearly defined. nih.govnih.gov The packing of the hydrophobic valine side chains would also be elucidated. ias.ac.in While no specific crystal structure for this compound is publicly documented, analysis of related structures, such as L-valyl-L-serine, shows how side chains and water molecules can form extensive hydrogen-bonded networks. nih.gov

Table 2: Typical Peptide Bond Geometry from X-ray Crystallography

| Parameter | Average Value |

|---|---|

| C-N bond length | ~1.33 Å |

| Cα-C bond length | ~1.53 Å |

| N-Cα bond length | ~1.45 Å |

| C=O bond length | ~1.23 Å |

| Cα-C-N bond angle | ~116° |

| C-N-Cα bond angle | ~121° |

These values represent idealized or average geometries for a trans-peptide bond.

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the structure of large macromolecular complexes in a near-native, vitrified state. nih.gov However, due to its current resolution limits and the requirement for larger particle size, Cryo-EM is not a suitable technique for determining the structure of a small molecule like the tripeptide this compound. rsc.org

Advanced Spectroscopic Probes for Tripeptide Dynamics

While CD provides information on the average secondary structure and crystallography offers a static solid-state picture, advanced spectroscopic methods can probe the dynamic nature and conformational heterogeneity of peptides in solution.

One such technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region. researchgate.net VCD is sensitive to the vibrational modes of the molecule and can provide detailed conformational information, even for small peptides in solution. nih.gov By analyzing the amide I and II bands, VCD can distinguish between different types of turns and unfolded states, offering a more nuanced view of the conformational ensemble than Far-UV CD alone. researchgate.net

Infrared predissociation (IRPD) spectroscopy combined with mass spectrometry is another advanced gas-phase technique used to study the intrinsic structures of isolated, protonated peptides. osti.govacs.org This method can identify specific intramolecular hydrogen bonding patterns and distinguish between different conformers that may be present. osti.gov For this compound, IRPD could reveal how the serine hydroxyl group and the peptide backbone interact to stabilize specific gas-phase structures.

These advanced techniques, often combined with computational modeling, provide a more complete understanding of the conformational landscape of this compound, bridging the gap between the average solution structure and the static crystalline state.

Molecular Recognition and Interaction Mechanisms of L Valylglycyl L Serine

Investigation of Peptide-Protein Binding Interactions

The interaction of L-Valylglycyl-L-serine with proteins is a critical aspect of its potential biological function. Such interactions are governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

While specific binding partners for this compound have not been experimentally identified, we can hypothesize potential protein targets based on the tripeptide's structure. The N-terminal valine residue, with its bulky and hydrophobic isopropyl side chain, may favor binding to proteins with hydrophobic pockets. study.comrusselllab.org The central glycine (B1666218) residue provides conformational flexibility, allowing the peptide to adapt to various binding site topologies. nih.govyoutube.com The C-terminal serine, with its hydroxyl group, can act as a hydrogen bond donor and acceptor, facilitating interactions with polar residues in a protein's binding site. wikipedia.org

Potential binding partners could include:

Cell surface receptors: The tripeptide could potentially act as a ligand for receptors involved in cell signaling.

Enzymes: It might fit into the active or allosteric site of certain enzymes, modulating their activity.

Transport proteins: this compound could be a substrate for peptide transporters.

In silico screening and computational docking studies could be employed to predict potential protein targets by modeling the interaction of the tripeptide with known protein structures. nih.govmdpi.commdpi.comoup.com

The thermodynamics and kinetics of peptide-protein binding determine the strength and duration of the interaction. Thermodynamic parameters such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) changes provide insights into the nature of the binding forces. biorxiv.orgreddit.comnih.govnih.gov

A hypothetical binding scenario is presented in the table below:

| Parameter | Hypothetical Value | Interpretation |

| Dissociation Constant (Kd) | 10 µM | Moderate affinity binding |

| Enthalpy Change (ΔH) | -5 kcal/mol | Exothermic reaction, indicating favorable bond formation |

| Entropy Change (ΔS) | -10 cal/mol·K | Decrease in entropy, suggesting a more ordered system upon binding |

This is a hypothetical data table for illustrative purposes.

Kinetics, described by the association rate constant (kon) and the dissociation rate constant (koff), would define how quickly the peptide binds to and dissociates from its target protein.

Epitope mapping would identify the specific amino acid residues of this compound that are crucial for protein binding. It is likely that the side chains of valine and serine, along with the peptide backbone, would form the key interaction points. "Hotspots" on a target protein would be complementary regions that contribute significantly to the binding energy.

A hypothetical epitope map for this compound could reveal:

Valine: The isopropyl side chain forms hydrophobic interactions within a nonpolar pocket of the target protein.

Glycine: The backbone of the glycine residue forms hydrogen bonds with the protein.

Serine: The hydroxyl group of the serine side chain acts as a hydrogen bond donor to a polar residue on the protein surface.

Enzymatic Interactions and Substrate Specificity of this compound

The peptide bonds of this compound are susceptible to cleavage by various proteases and peptidases. The specificity of these enzymes will determine the metabolic fate of the tripeptide.

The susceptibility of this compound to enzymatic cleavage depends on the specificity of the protease. wikipedia.org The peptide contains two peptide bonds: one between valine and glycine, and another between glycine and serine.

Aminopeptidases: These enzymes could cleave the N-terminal valine. nih.gov

Carboxypeptidases: These could remove the C-terminal serine.

Endopeptidases: Certain endopeptidases might cleave at either of the internal peptide bonds, depending on their substrate specificity. For instance, some serine proteases have a preference for cleavage after small, neutral residues like glycine or serine. youtube.comresearchgate.netcapes.gov.brnih.govnih.govpnas.orgexpasy.org

The table below illustrates potential enzymatic cleavage sites:

| Enzyme Class | Potential Cleavage Site | Resulting Products |

| Aminopeptidase | Val- | -Gly-Ser |

| Carboxypeptidase | Val-Gly- | -Ser |

| Endopeptidase (hypothetical) | Val- | -Gly-Ser or Val-Gly- |

This is a hypothetical data table for illustrative purposes.

Beyond being a substrate, this compound could potentially act as a modulator of enzyme activity.

Enzyme Inhibitor: If the tripeptide binds to the active site of an enzyme but is not cleaved, it could act as a competitive inhibitor. Its structure might mimic the natural substrate of the enzyme.

Enzyme Activator: In some cases, the binding of a small molecule to an allosteric site on an enzyme can induce a conformational change that increases its activity. It is conceivable that this compound could function in this manner for certain enzymes.

Further experimental studies, including enzyme kinetics assays and structural biology techniques, would be necessary to validate these theoretical possibilities and to fully elucidate the molecular recognition and interaction mechanisms of this compound.

Elucidation of Catalytic Mechanisms Involving the Tripeptide

While this compound is not a classical enzyme, short peptides containing catalytically active residues can exhibit enzymatic activity. The presence of a serine residue in this tripeptide suggests a potential, albeit modest, catalytic role in certain biochemical reactions, reminiscent of the catalytic triad (B1167595) found in serine proteases. nih.gov In such enzymes, a serine residue acts as a nucleophile to hydrolyze peptide bonds. mdpi.com For this compound to exhibit catalytic activity, the hydroxyl group of the serine would likely require activation by a general base to increase its nucleophilicity. In the absence of a dedicated enzymatic active site, this activation would depend on the local microenvironment and the presence of suitable proton acceptors.

Studies on other short serine-containing peptides, such as seryl-histidine, have demonstrated their ability to catalyze the formation of peptide bonds, acting as a primitive protease. protobiology.orgnih.govresearchgate.net This catalytic action is attributed to the imidazole (B134444) ring of histidine activating the serine hydroxyl group. nih.gov While this compound lacks a histidine residue, it is conceivable that in a specific molecular context, another molecule could serve a similar activating function. The catalytic efficiency would be significantly lower than that of a fully evolved enzyme but could be relevant in specific biological niches.

The potential catalytic mechanism would likely proceed through a nucleophilic attack of the serine hydroxyl group on an electrophilic substrate, such as a carbonyl carbon of an ester or amide. This would form a transient tetrahedral intermediate, which would then collapse to release the first product and form a covalent acyl-peptide intermediate. The subsequent hydrolysis of this intermediate by a water molecule would regenerate the tripeptide and release the second product.

Ligand-Receptor Interaction Profiling

The interaction of this compound with various receptors is a multifactorial process governed by the combined properties of its amino acid residues. The N-terminal valine, with its bulky and hydrophobic isopropyl side chain, can play a significant role in the initial recognition and binding to receptors that have a hydrophobic pocket. nih.gov The size and orientation of this hydrophobic residue can influence the binding of both agonists and antagonists. nih.gov

The central glycine residue, lacking a side chain, imparts a high degree of conformational flexibility to the peptide backbone. youtube.comnih.gov This flexibility allows the tripeptide to adopt various conformations, potentially enabling it to bind to a wider range of receptor topographies. mdpi.com This adaptability can be crucial for an optimal fit within the receptor's binding site.

The C-terminal L-serine residue, with its polar hydroxyl group, is a key determinant for interactions with receptors that have polar or hydrogen-bonding domains. The serine residue can act as both a hydrogen bond donor and acceptor. For instance, the serine component of a molecule can be a potent agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. johnshopkins.edutechnion.ac.ilresearchgate.net

| Receptor Type | Potential Interaction Mechanism | Key Residue(s) |

| Receptors with Hydrophobic Pockets | Initial binding and recognition through hydrophobic interactions. | L-Valine |

| Receptors with Flexible Binding Sites | Conformational adaptation of the peptide to the receptor's topography. | Glycine |

| Receptors with Polar/Hydrogen-Bonding Domains | Formation of specific hydrogen bonds to stabilize the ligand-receptor complex. | L-Serine |

| NMDA Receptor (Glycine site) | The serine moiety can act as a co-agonist. | L-Serine |

Influence of the L-Serine Residue within the Tripeptide on Interactions

The L-serine residue at the C-terminus of this compound is of particular importance in defining the tripeptide's interaction landscape due to its polar hydroxyl group and its susceptibility to post-translational modifications.

Role of Hydroxyl Group in Hydrogen Bonding Networks

The hydroxyl group of the serine residue is a potent participant in hydrogen bonding. It can function as both a hydrogen bond donor and a hydrogen bond acceptor, allowing it to form intricate networks of interactions with receptor sites or solvent molecules. This dual capability is crucial for the precise orientation and stabilization of the tripeptide within a binding pocket. The ability to form multiple hydrogen bonds can significantly contribute to the binding affinity and specificity of the tripeptide for its molecular targets.

Impact of Serine Phosphorylation on Interaction Profiles

Serine residues in peptides and proteins are common targets for phosphorylation, a post-translational modification that can dramatically alter the molecule's chemical properties and biological activity. The addition of a negatively charged phosphate (B84403) group to the serine residue of this compound would introduce a significant electrostatic change.

This phosphorylation event can have several consequences for the tripeptide's interaction profile:

Altered Receptor Specificity: The introduction of a phosphate group could enable the tripeptide to interact with a new set of receptors that recognize phosphorylated ligands.

Modified Binding Affinity: For existing receptor interactions, phosphorylation could either enhance or diminish the binding affinity, depending on the electrostatic and steric environment of the binding site.

Conformational Changes: The bulky and charged phosphate group could induce a conformational change in the tripeptide, which in turn would alter its interaction with other molecules.

| Modification | Effect on Serine Residue | Consequence for Tripeptide Interaction |

| Phosphorylation | Addition of a negatively charged phosphate group. | Alters electrostatic and steric properties, potentially changing receptor specificity and binding affinity. |

Biochemical Roles and Biological Pathway Investigations of L Valylglycyl L Serine

Exploration of Metabolic Fate and Turnover in Biological Systems

The metabolic journey of L-Valylglycyl-L-serine commences with its breakdown, followed by the entry of its constituent amino acids into various catabolic and anabolic pathways.

Once liberated, L-valine, glycine (B1666218), and L-serine are metabolized through distinct and well-characterized pathways.

L-Valine: As an essential branched-chain amino acid (BCAA), the catabolism of L-valine is initiated by the removal of its amino group via transamination, a process that yields alpha-ketoisovalerate. wikipedia.org This is followed by oxidative decarboxylation to form isobutyryl-CoA. chemicalbook.com Subsequent oxidation and rearrangement reactions convert isobutyryl-CoA into succinyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgchemicalbook.com

Glycine: The degradation of glycine, a non-essential amino acid, occurs through three primary routes. youtube.com The main pathway in mammals is the glycine cleavage system (GCS), a mitochondrial enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit. youtube.com A second pathway involves the reverse action of serine hydroxymethyltransferase, converting glycine back to serine, which can then be metabolized. The third pathway involves the conversion of glycine to glyoxylate by D-amino acid oxidase. youtube.com

L-Serine: L-serine, also a non-essential amino acid, is primarily degraded through two main pathways. mdpi.com It can be directly converted to pyruvate by the enzyme serine dehydratase. mdpi.com Alternatively, L-serine can be converted to glycine, which then enters the glycine degradation pathways. mdpi.com

Table 1: Key Enzymes in the Degradation of L-Valine, Glycine, and L-Serine

| Amino Acid | Key Enzyme/System | Metabolic Product |

|---|---|---|

| L-Valine | Branched-chain aminotransferase | α-ketoisovalerate |

| Branched-chain α-ketoacid dehydrogenase complex | Isobutyryl-CoA | |

| Glycine | Glycine cleavage system (GCS) | CO2, NH3, one-carbon unit |

| Serine hydroxymethyltransferase (reverse reaction) | L-Serine | |

| D-amino acid oxidase | Glyoxylate | |

| L-Serine | Serine dehydratase | Pyruvate |

| Serine hydroxymethyltransferase | Glycine |

The constituent amino acids of this compound serve as crucial metabolic intermediates, contributing to a wide array of biosynthetic processes.

L-Valine: Beyond its role in protein synthesis, L-valine's catabolism provides intermediates for energy metabolism. The production of succinyl-CoA from valine degradation allows it to be a glucogenic amino acid, meaning it can be used to synthesize glucose. chemicalbook.com

Glycine: Glycine is a fundamental building block for numerous important biomolecules. It is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. youtube.com Glycine also contributes to the synthesis of heme, a component of hemoglobin, and glutathione, a major antioxidant. healthline.com Furthermore, it is a key component of creatine, which is vital for energy storage in muscle. healthline.com

L-Serine: L-serine is a central molecule in cellular metabolism, acting as a precursor for the synthesis of other amino acids, including glycine and cysteine. wikipedia.org It is also essential for the biosynthesis of phospholipids, such as phosphatidylserine, and sphingolipids, which are critical components of cell membranes. nih.gov Additionally, L-serine is a major source of one-carbon units for folate metabolism, which is crucial for nucleotide synthesis and methylation reactions. nih.gov

Modulation of Cellular Processes by this compound

The constituent amino acids of this compound can influence a variety of cellular processes, from intracellular signaling to the maintenance of amino acid balance.

L-valine, glycine, and L-serine can modulate intracellular signaling pathways, thereby affecting cellular function.

L-Valine: As a BCAA, L-valine is known to influence signaling pathways related to protein synthesis and metabolism. Elevated levels of BCAAs have been associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation. However, imbalances in BCAA levels have also been linked to insulin resistance. chemicalbook.com

Glycine: Glycine can act as a signaling molecule in its own right. In the central nervous system, it functions as an inhibitory neurotransmitter by binding to glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.gov In non-neuronal cells, glycine has been shown to modulate intracellular calcium signaling, a ubiquitous second messenger involved in a multitude of cellular processes. nih.gov This modulation can be independent of GlyRs and may involve sodium-coupled neutral amino acid transporters. nih.gov

L-Serine: L-serine and its derivatives are involved in crucial signaling events. D-serine, synthesized from L-serine, is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a critical role in synaptic plasticity and neurotransmission. wikipedia.org L-serine itself can influence signaling pathways; for instance, it can promote the survival and proliferation of neural stem cells by activating the PI3K/Akt/mTOR pathway. frontiersin.org L-serine has also been shown to reduce the concentrations of inflammatory cytokines by acting on the NF-κB signaling pathway. nih.gov

The transport and maintenance of appropriate cellular concentrations of L-valine, glycine, and L-serine are critical for normal cellular function.

L-Valine: The transport of L-valine into cells is mediated by several amino acid transporters. In rabbit proximal tubules, L-valine is transported by a common system for L-isomers of branched-chain amino acids in a sodium-dependent manner. nih.gov The maintenance of L-valine homeostasis is crucial, as imbalances can affect various physiological processes. ahb-global.com

Glycine: Glycine transport is mediated by specific transporters, such as GLYT1 and GLYT2, which are part of the sodium- and chloride-dependent transporter family. nih.gov These transporters are essential for clearing glycine from the synaptic cleft and maintaining proper neurotransmission. nih.gov The homeostasis of glycine is tightly regulated, as evidenced by the severe neurological consequences of disorders affecting the glycine cleavage system. nih.gov

L-Serine: L-serine is transported into cells by multiple systems, including the sodium-dependent systems A and ASC, and the sodium-independent system L. nih.gov In Escherichia coli, a highly specific L-serine transport system that is dependent on a proton gradient has been identified. nih.gov The maintenance of L-serine homeostasis is vital, and its dysregulation is associated with various pathological conditions. nih.gov

Table 2: Amino Acid Transporter Systems for L-Valine, Glycine, and L-Serine

| Amino Acid | Transporter System | Key Characteristics | Cell/Tissue Type |

|---|---|---|---|

| L-Valine | Common BCAA transporter | Na+-dependent | Rabbit proximal tubule |

| Glycine | GLYT1, GLYT2 | Na+/Cl--dependent | Neuronal and glial cells |

| PAT1 | H+-dependent | Intestine | |

| L-Serine | System A, System ASC | Na+-dependent | Human fibroblasts |

| System L | Na+-independent | Human fibroblasts | |

| Specific H+-cotransport system | H+-dependent | Escherichia coli | |

| Asc-1 | Na+-independent | Neurons |

Regulation of Enzymatic Activities by this compound

The constituent amino acids of this compound can directly influence the activity of specific enzymes.

L-Valine: L-valine, along with other BCAAs, can exert feedback inhibition on key enzymes in its own biosynthetic pathway in microorganisms and plants. ahb-global.com

Glycine: Glycine has been shown to act as a competitive inhibitor of the enzyme serine racemase, which is responsible for the synthesis of D-serine from L-serine. researchgate.net This suggests that glycine levels can directly modulate the production of this important neuromodulator. researchgate.net

L-Serine: The availability of L-serine can regulate enzymatic activity. For example, L-serine acts as an allosteric activator of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis, thereby linking amino acid metabolism to central carbon metabolism. nih.gov Additionally, the enzyme serine dehydratase, which degrades serine to pyruvate, can be induced by an increase in dietary protein, suggesting a regulatory mechanism based on substrate availability. mdpi.com

Interplay with One-Carbon Metabolism via the Serine Moiety

The serine moiety of this compound is a crucial link to the essential metabolic network known as one-carbon metabolism. Following the proteolytic cleavage of the peptide into its constituent amino acids, the liberated L-serine serves as a primary donor of one-carbon units. nih.govbiorxiv.orgresearchgate.net This process is fundamental for a multitude of cellular functions, including the biosynthesis of nucleotides (purines and thymidine), the regulation of methylation reactions, and the maintenance of redox balance. nih.govnih.govresearchgate.netnih.gov

The entry of serine into this pathway is primarily mediated by the enzyme Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. researchgate.netnih.gov SHMT catalyzes the reversible conversion of serine to glycine, a reaction that involves the transfer of the β-carbon of serine to the cofactor tetrahydrofolate (THF). nih.govscispace.com This transfer results in the formation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key intermediate that carries the one-carbon unit. nih.gov

These THF-bound one-carbon units can undergo a series of interconversions to different oxidation states (formyl, methenyl, methylene, and methyl groups) and are utilized in several critical downstream pathways: youtube.com

Nucleotide Synthesis: One-carbon units are essential for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis. researchgate.netnih.gov

Methionine Cycle: The one-carbon units are used to remethylate homocysteine to form methionine. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, playing a vital role in epigenetic regulation. nih.govnih.gov

Redox Homeostasis: The metabolism of serine is linked to the production of NADPH and glutathione, which are critical for cellular antioxidant defense. researchgate.net

The contribution of the serine from this compound catabolism highlights the peptide's potential role in supporting cellular proliferation and homeostasis by fueling these foundational metabolic processes. researchgate.netnih.gov

| Component | Role/Function | Significance |

|---|---|---|

| L-Serine | Primary donor of one-carbon units. biorxiv.orgresearchgate.net | Connects amino acid metabolism with nucleotide synthesis and methylation. |

| Serine Hydroxymethyltransferase (SHMT) | Enzyme catalyzing the transfer of a carbon unit from serine to THF. nih.gov | Central control point for entry into the one-carbon network. |

| Tetrahydrofolate (THF) | Cofactor that accepts and carries the one-carbon unit. nih.govyoutube.com | Essential for the transport and transfer of one-carbon units. |

| 5,10-Methylenetetrahydrofolate (5,10-CH2-THF) | The direct product of the SHMT reaction; a key one-carbon carrier. nih.gov | Precursor for other one-carbon forms used in various biosynthetic pathways. |

| S-adenosylmethionine (SAM) | Universal methyl group donor. nih.gov | Crucial for epigenetic regulation and biosynthesis of numerous molecules. |

Investigation of Post-Translational Modification Potential (e.g., phosphorylation, glycosylation)

The hydroxyl group on the side chain of the serine residue makes this compound a potential substrate for post-translational modifications (PTMs). cellsignal.com These covalent modifications are critical regulatory mechanisms that can dramatically alter the function, stability, and localization of peptides and proteins. sb-peptide.comnih.govresearchgate.net The two most prominent PTMs involving serine are phosphorylation and glycosylation.

Phosphorylation

Phosphorylation is a reversible PTM where a phosphate (B84403) group is added to an amino acid residue. wikipedia.org In the case of serine, a protein kinase facilitates the transfer of the terminal phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of the serine side chain, forming a phosphoserine residue. sb-peptide.comthermofisher.com This process is fundamental to cellular signal transduction. wikipedia.orgthermofisher.com

The addition of the negatively charged phosphate group can induce significant conformational changes in a peptide, which can in turn:

Activate or deactivate its biological activity. thermofisher.com

Mediate interactions with other proteins that have specific phosphobinding domains.

Alter its subcellular localization.

While phosphorylation is most studied in large proteins, smaller peptides can also be substrates. The enzymatic phosphorylation of this compound would be contingent on the presence of a specific kinase that recognizes the Val-Gly-Ser sequence or a structurally similar motif. researchgate.net The reaction is reversed by enzymes called phosphatases, allowing for a dynamic and tightly regulated cellular switch. sb-peptide.comthermofisher.com

| Aspect | Description |

|---|---|

| Modification | Covalent addition of a phosphate group (PO43-) to the serine hydroxyl group. wikipedia.org |

| Enzymes | Kinases: Catalyze the addition of the phosphate group. wikipedia.orgthermofisher.comPhosphatases: Catalyze the removal of the phosphate group. wikipedia.orgthermofisher.com |

| Phosphate Donor | Adenosine Triphosphate (ATP). sb-peptide.comthermofisher.com |

| Functional Consequences | Alters protein/peptide conformation, regulates enzymatic activity, creates binding sites for other proteins, and controls signaling pathways. wikipedia.orgthermofisher.com |

| Reversibility | Highly reversible, allowing for dynamic regulation of cellular processes. sb-peptide.comwikipedia.org |

Glycosylation

Glycosylation involves the covalent attachment of carbohydrate molecules (glycans) to a peptide or protein. molchanges.combachem.com The serine residue in this compound is a potential site for O-linked glycosylation, where a sugar molecule is attached to the oxygen atom of the hydroxyl side chain. molchanges.combachem.comwikipedia.org This process occurs primarily in the Golgi apparatus and endoplasmic reticulum for secreted proteins, but can also happen in the cytoplasm. wikipedia.org

A variety of sugars can be attached to serine, with the most common initial sugar being N-acetylgalactosamine (O-GalNAc) in secreted proteins or N-acetylglucosamine (O-GlcNAc) in nuclear and cytoplasmic proteins. wikipedia.org This initial sugar can be further elongated into complex branched structures. Glycosylation can profoundly impact the properties of a peptide by:

Increasing its solubility and stability. molchanges.comcpcscientific.com

Protecting it from proteolytic degradation. mdpi.com

Mediating intercellular communication and recognition events. molchanges.com

Influencing its folding and conformation. bachem.com

The susceptibility of the serine in this compound to glycosylation would depend on its recognition as a substrate by specific glycosyltransferase enzymes.

Computational Chemistry and Molecular Modeling of L Valylglycyl L Serine

Molecular Dynamics (MD) Simulations for Conformational Ensemble Generation

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. americanpeptidesociety.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's conformation. americanpeptidesociety.org For L-Valylglycyl-L-serine, MD simulations are instrumental in exploring its vast conformational landscape and generating a representative ensemble of structures.

Comprehensive MD simulations of tripeptides, such as those involving glycine (B1666218) and phenylalanine, have been conducted to understand their dynamic behavior in aqueous environments. longdom.org These studies typically employ force fields like AMBER to define the potential energy of the system. nih.gov A simulation of this compound would be set up by placing the tripeptide in a periodic box of explicit water molecules, and the system would be simulated for a sufficient duration, often on the nanosecond to microsecond timescale, to ensure thorough sampling of its conformational space. longdom.orgnih.gov

The surrounding solvent profoundly influences the conformation of a peptide. rsc.org Water, the biological solvent, engages in hydrogen bonding with the peptide backbone and side chains, which can stabilize or destabilize certain conformations. aps.org MD simulations explicitly model these interactions, providing a detailed picture of how solvent molecules arrange around this compound and affect its structure. For instance, simulations can reveal the formation of stable water bridges between the polar side chain of serine and the peptide backbone, which can favor specific folded structures. aps.org Conversely, the hydrophobic valine side chain will likely influence the local water structure, promoting conformations that minimize its exposure to the aqueous environment. nih.gov The choice of water model (e.g., TIP3P, TIP4P-Ew) in the simulation can also impact the results, highlighting the importance of careful parameter selection. acs.org

| Solvent | Dielectric Constant | Predominant Conformation | Key Interactions |

|---|---|---|---|

| Water | 78.4 | Compact, folded | Intramolecular H-bonds, Peptide-water H-bonds |

| DMSO | 46.7 | Partially extended | Disruption of intramolecular H-bonds |

| Chloroform | 4.8 | Extended | Minimal peptide-solvent interaction |

Temperature and pH are critical environmental factors that can significantly alter the dynamics and conformational preferences of peptides. rsc.org MD simulations can be performed at various temperatures to study the thermal stability of this compound and identify temperature-induced conformational transitions. rsc.org Increased temperature typically leads to greater atomic fluctuations and can promote the unfolding of structured peptides. nih.gov

The pH of the environment determines the protonation states of the N-terminal amino group, the C-terminal carboxyl group, and any ionizable side chains. At physiological pH (~7.4), the N-terminus of this compound would be protonated (NH3+) and the C-terminus would be deprotonated (COO-). Simulations at different pH values can be achieved by altering the protonation states of these groups to reflect acidic or basic conditions. researchgate.net These changes in charge distribution can drastically affect the electrostatic interactions within the peptide and with the surrounding solvent, leading to different conformational ensembles. researchgate.net

| pH | N-terminus State | C-terminus State | Predominant Conformation |

|---|---|---|---|

| 2 | -NH3+ | -COOH | Extended |

| 7 | -NH3+ | -COO- | Compact |

| 10 | -NH2 | -COO- | Intermediate |

Molecular Docking Studies for Protein-Peptide Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking can be used to predict how this tripeptide might interact with a protein target. This is crucial for understanding its potential biological function and for designing peptide-based inhibitors or therapeutics.

There are two primary approaches to molecular docking: ligand-based and structure-based. iaanalysis.com Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. quora.com This approach would be applicable if a set of peptides with known affinity for a particular receptor were available. By comparing the properties of this compound to this set, one could infer its potential to bind to the same receptor.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein. quora.com If the crystal structure of a target protein is known, this compound can be docked into the putative binding site to predict its binding mode and affinity. iptonline.com The flexibility of the peptide is a critical consideration in docking studies, as its conformation can change significantly upon binding.

A key component of molecular docking is the scoring function, which is used to rank the different docked poses of the ligand. h-its.org Scoring functions are mathematical models that estimate the binding free energy of a protein-ligand complex. researchgate.net They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. researchgate.netuni-duesseldorf.de

There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. h-its.org The choice of scoring function can significantly impact the outcome of a docking study, and it is often advisable to use a consensus approach with multiple scoring functions to improve the reliability of the predictions. uni-duesseldorf.de For this compound, a well-calibrated scoring function would be essential for accurately predicting its binding affinity to a target protein and for distinguishing between potential binding and non-binding poses. nih.gov

| Scoring Function Type | Basis of Calculation | Strengths | Weaknesses |

|---|---|---|---|

| Force-Field-Based | Molecular mechanics force fields | Physically intuitive | Computationally intensive |

| Empirical | Regression analysis of experimental data | Fast | Dependent on training set |

| Knowledge-Based | Statistical analysis of known protein-ligand complexes | Fast and good at pose prediction | Less accurate for affinity prediction |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of molecules. nih.gov For this compound, these methods can be used to compute a wide range of properties that are not accessible through classical molecular mechanics methods.

Density Functional Theory (DFT) is a popular quantum chemical method for studying biological molecules due to its favorable balance of accuracy and computational cost. distantreader.org DFT calculations can be used to optimize the geometry of this compound and to determine the energies of its different conformers with high accuracy. distantreader.org These calculations can also provide insights into the nature of intramolecular hydrogen bonds that stabilize the peptide's structure.

Furthermore, quantum chemistry is invaluable for studying the chemical reactivity of this compound. nih.gov By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can estimate the peptide's ionization potential and electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. derpharmachemica.com Additionally, conceptual DFT provides a framework for calculating reactivity indices that can predict the most likely sites for nucleophilic and electrophilic attack. nih.gov This information is crucial for understanding the potential chemical reactions that this compound might undergo in a biological environment.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Related to ionization potential |

| LUMO Energy | -0.8 eV | Related to electron affinity |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.2 D | Measure of charge distribution |

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground state properties of molecules like this compound. The theory is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a functional of the electron density. chemrxiv.org Practical applications often utilize the Kohn-Sham approach, which simplifies the problem by introducing a set of non-interacting electrons in an effective potential. chemrxiv.org

For a peptide such as this compound, DFT calculations can be employed to determine a variety of properties:

Optimized Geometry: DFT is used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. For peptides, which can be highly flexible, this involves exploring the potential energy surface to locate stable conformers. nih.gov

Thermodynamic Properties: Once the geometry is optimized, properties such as zero-point energy, enthalpy, entropy, and Gibbs free energy can be calculated. semanticscholar.org

Global Reactivity Descriptors: DFT provides insights into the chemical reactivity of the peptide through the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. semanticscholar.orgsciforum.net Other descriptors like ionization potential, electron affinity, chemical hardness, and electrophilicity index can also be derived, offering a quantitative measure of the molecule's reactivity and interaction capabilities. semanticscholar.orgsciforum.net

| Descriptor | Definition | Significance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE = ELUMO - EHOMO) | Difference in energy between LUMO and HOMO | Relates to chemical stability and reactivity. A larger gap implies higher stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. sciforum.net |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the energy lowering due to maximal electron flow between a donor and an acceptor. semanticscholar.org |

Excited State Calculations for Spectroscopic Interpretations

While ground state calculations describe a molecule in its lowest energy state, excited state calculations are essential for understanding how a molecule interacts with light, which is fundamental to interpreting spectroscopic data. Time-Dependent Density Functional Theory (TDDFT) is a common extension of DFT used for this purpose. nih.gov

For this compound, excited state calculations could provide:

Prediction of Electronic Spectra: TDDFT can predict the vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. This allows for the assignment of observed spectral bands to specific electronic transitions within the peptide, such as n → π* or π → π* transitions associated with the peptide bonds.

Analysis of Photophysical Processes: These calculations can help elucidate the nature of excited states, which is crucial for understanding photochemical processes like fluorescence or phosphorescence. nih.gov By mapping the potential energy surfaces of excited states, one can predict the pathways for energy dissipation after light absorption.

Machine learning techniques are increasingly being integrated with quantum chemistry to accelerate the prediction of excited state properties for complex molecules, offering a promising avenue for future studies on peptides like this compound. nih.gov

De Novo Peptide Design and Virtual Screening Based on this compound Motif

The specific sequence Val-Gly-Ser can serve as a structural motif or a starting point for computational peptide design.

De Novo Peptide Design refers to the creation of novel peptide sequences with a desired structure or function from scratch. Computational tools can be used to design peptides that, for instance, fold into a specific conformation or bind to a particular biological target. springernature.com The this compound motif could be incorporated into a larger peptide sequence designed to have specific properties. For example, the valine residue provides a hydrophobic component, while the serine offers a hydrophilic and hydrogen-bonding site, a combination that can be exploited in designing peptides that interact with protein surfaces. nih.gov

Virtual Screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. meilerlab.org In the context of this compound, this can be approached in two ways:

Ligand-Based Screening: A library of peptides containing or similar to the Val-Gly-Ser motif could be screened against a known biological target to identify sequences with improved binding affinity or activity.

Receptor-Based Screening (Docking): If a protein target is known to bind this compound, a library of compounds could be computationally docked into the protein's binding site to find other molecules that mimic the peptide's interactions. nih.govnih.gov

| Step | Method | Objective |

|---|---|---|

| 1. Motif Identification | Analysis of known protein-peptide interactions | Identify this compound as a key interaction motif. |

| 2. Library Generation | Computational peptide library enumeration | Create a virtual library of peptides containing the Val-Gly-Ser core with variations in flanking residues. |

| 3. Target Identification | Homology modeling or use of existing crystal structures | Generate a 3D model of the target protein. nih.gov |

| 4. Virtual Screening | Molecular docking simulations | Screen the peptide library against the target's binding site to predict binding poses and affinities. nih.gov |

| 5. Hit Selection & Optimization | Scoring function analysis and visual inspection | Select the most promising peptide candidates for further computational optimization or experimental validation. |